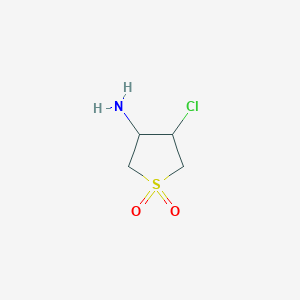

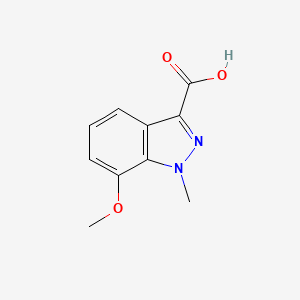

![molecular formula C24H20ClN3O2S B2493201 3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-68-8](/img/structure/B2493201.png)

3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to the one often involves multiple steps, including nucleophilic substitution reactions, cyclization, and the use of specific reagents to introduce various functional groups. For instance, compounds have been synthesized through reactions involving sulfanilamide, sulfaguanidine, and sulfathiazole, leading to substituted pyrimidinone compounds. Chlorination and further reactions with organic reagents allow for the synthesis of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety, showcasing the complexity and versatility of synthetic strategies in this domain (Zaki, Radwan, & El-Dean, 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by complex interactions between different functional groups and the core structure. X-ray structural analysis has been utilized to confirm the molecular structure of related compounds, revealing specific orientations and conformations that contribute to their chemical behavior and potential reactivity (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Reactions may include alkylation, where methylation occurs at nitrogen atoms, leading to changes in the heterocycle's structure and the formation of specific amides. These reactions underscore the chemical versatility and the potential for further modification of the compound's structure (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through comprehensive spectral analysis, including FT IR, 1H NMR, 13C NMR, and mass spectroscopy, providing insights into the compound's structure and potential applications (Zaki, Radwan, & El-Dean, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and the ability to undergo specific reactions, are fundamental to the compound's applications in synthesis and potential functionality. Studies focusing on the synthesis of related compounds and their subsequent reactions illustrate the broad range of chemical properties and the ability to generate a diverse array of derivatives with varying functionalities (Zaki, Radwan, & El-Dean, 2017).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research has demonstrated the potential of quinazolinone derivatives in combating various bacterial and fungal infections. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which showed significant in vitro antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Synthesis and Characterization for Antimicrobial Use

Another study focused on the synthesis and characterization of new quinazolines, including the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents to produce compounds with potential antimicrobial properties. This research highlighted the versatility of quinazoline derivatives in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Application in Synthesizing Heterocyclic Compounds

Research by Zaki, Radwan, and El-Dean (2017) illustrated the use of quinazolinone derivatives in synthesizing new heterocyclic compounds, which can be pivotal for pharmacological investigations. Their study involved acetylation and nucleophilic substitution reactions to create a range of compounds for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).

Potential in Anti-inflammatory and Analgesic Agents

A study by Farag et al. (2012) synthesized new quinazoline derivatives and evaluated them for potential anti-inflammatory and analgesic activities. Their findings suggest that these compounds could be promising candidates for developing new therapeutic agents in these areas (Farag et al., 2012).

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2S/c1-15-2-4-16(5-3-15)13-26-22(29)18-8-11-20-21(12-18)27-24(31)28(23(20)30)14-17-6-9-19(25)10-7-17/h2-7,9-10,18,20-21H,8,11-14H2,1H3,(H,26,29)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKIOBHWRGTLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCC3C(C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

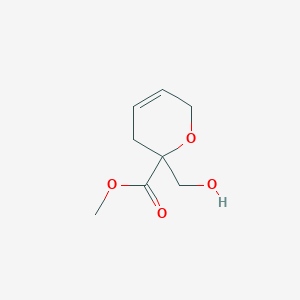

![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)

![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)

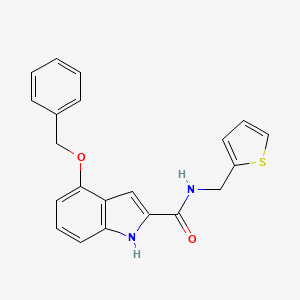

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)

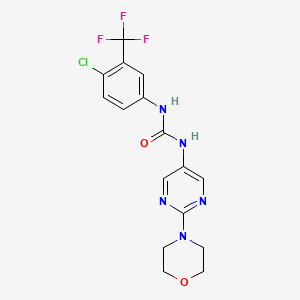

![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)

![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)